
TELAEPTSTR-(Arg-13C6,15N4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TELAEPTSTR-(Arg-13C6,15N4) is a compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. It is a variant of the peptide sequence TELAEPTSTR, where the arginine residue is specifically labeled with these isotopes. This labeling is often used in scientific research to trace and quantify the compound during various processes, such as drug development and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TELAEPTSTR-(Arg-13C6,15N4) involves the incorporation of carbon-13 and nitrogen-15 labeled arginine into the peptide sequence. This is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The labeled arginine is synthesized separately and then incorporated into the peptide sequence during the SPPS process .
Industrial Production Methods
Industrial production of TELAEPTSTR-(Arg-13C6,15N4) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of protected amino acid derivatives and coupling reagents to ensure the correct sequence and incorporation of the labeled arginine .
Analyse Des Réactions Chimiques
Types of Reactions
TELAEPTSTR-(Arg-13C6,15N4) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: The labeled arginine can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction will yield free thiols from disulfide bonds .
Applications De Recherche Scientifique
TELAEPTSTR-(Arg-13C6,15N4) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study peptide fragmentation and sequence analysis.
Biology: Employed in metabolic labeling experiments to track protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of peptide-based drugs.
Industry: Applied in the development of stable isotope-labeled standards for quantitative proteomics
Mécanisme D'action
The mechanism of action of TELAEPTSTR-(Arg-13C6,15N4) is primarily related to its use as a labeled tracer. The stable isotopes of carbon-13 and nitrogen-15 do not alter the chemical properties of the peptide but allow for its detection and quantification using mass spectrometry. This enables researchers to study the peptide’s behavior in various biological and chemical systems, providing insights into its interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
TELAEPTSTR-(Arg): The non-labeled version of the peptide.
TELAEPTSTR-(Arg-13C6): Labeled only with carbon-13.
TELAEPTSTR-(Arg-15N4): Labeled only with nitrogen-15
Uniqueness
TELAEPTSTR-(Arg-13C6,15N4) is unique due to the dual labeling with both carbon-13 and nitrogen-15. This dual labeling enhances its utility in quantitative studies, allowing for more precise tracking and analysis compared to single-labeled or non-labeled versions .
Propriétés
Formule moléculaire |
C45H77N13O19 |
|---|---|
Poids moléculaire |
1114.1 g/mol |
Nom IUPAC |
(4S)-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-1-hydroxycarbonyl(1,2,3,4-13C4)butyl](15N)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C45H77N13O19/c1-19(2)17-27(54-36(68)24(11-13-30(63)64)51-40(72)32(46)21(4)60)37(69)50-20(3)35(67)52-25(12-14-31(65)66)43(75)58-16-8-10-29(58)39(71)57-34(23(6)62)42(74)55-28(18-59)38(70)56-33(22(5)61)41(73)53-26(44(76)77)9-7-15-49-45(47)48/h19-29,32-34,59-62H,7-18,46H2,1-6H3,(H,50,69)(H,51,72)(H,52,67)(H,53,73)(H,54,68)(H,55,74)(H,56,70)(H,57,71)(H,63,64)(H,65,66)(H,76,77)(H4,47,48,49)/t20-,21+,22+,23+,24-,25-,26-,27-,28-,29-,32-,33-,34-/m0/s1/i7+1,9+1,15+1,26+1,44+1,45+1,47+1,48+1,49+1,53+1 |
Clé InChI |
IHDBIVHIUUXENB-GXGUFPDBSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
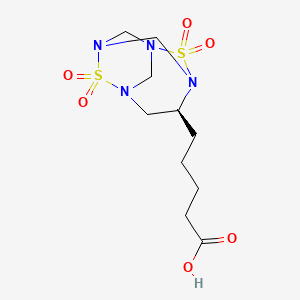
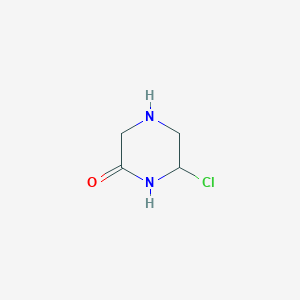
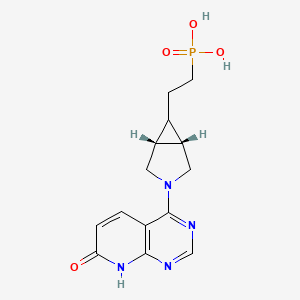
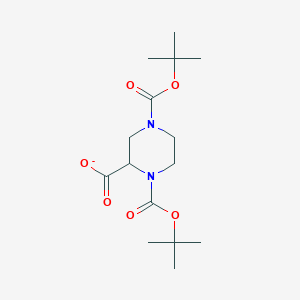
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)

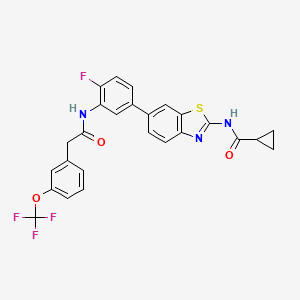
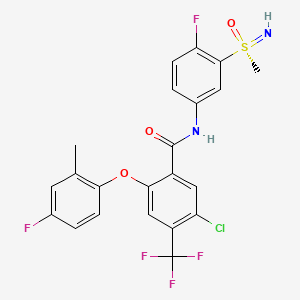
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)


